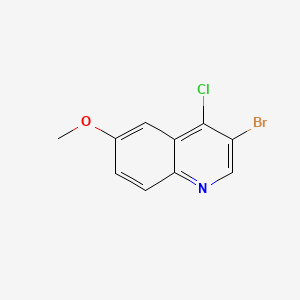

3-Bromo-4-chloro-6-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJOZOXSMAFCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671162 | |

| Record name | 3-Bromo-4-chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-29-6 | |

| Record name | 3-Bromo-4-chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1203579-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Mechanistic Investigations of Quinoline (B57606) Ring Functionalization

The precise installation of substituents onto the quinoline core is a fundamental aspect of its synthetic chemistry. Understanding the mechanisms governing these functionalization reactions is crucial for achieving high regioselectivity and yield.

Regioselective Halogenation Strategies (e.g., Bromination and Chlorination)

The introduction of halogen atoms at specific positions on the quinoline ring is a key step in the synthesis of 3-Bromo-4-chloro-6-methoxyquinoline and its analogs. The inherent electronic properties of the quinoline system, an electron-deficient heterocycle, dictate that electrophilic aromatic substitution primarily occurs on the benzene (B151609) ring, while nucleophilic substitution is favored on the pyridine (B92270) ring. nih.govyoutube.com

For instance, the synthesis of 6-bromo-4-chloroquinoline (B1276899) often starts from 4-bromoaniline. google.comatlantis-press.com This precursor undergoes a series of reactions, including cyclization to form a 6-bromoquinolin-4-ol (B142416) intermediate. atlantis-press.com Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) selectively replaces the hydroxyl group at the 4-position to yield 6-bromo-4-chloroquinoline. google.comatlantis-press.com A metal-free protocol for the C5-halogenation of 8-substituted quinolines has also been developed, utilizing trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This method showcases high regioselectivity and functional group tolerance. rsc.org

The bromination at the 3-position can be achieved through various methods, often involving electrophilic brominating agents. The presence of the methoxy (B1213986) group at the 6-position can influence the regioselectivity of this step.

Introduction and Manipulation of the Methoxy Group

The methoxy group at the 6-position of the quinoline ring significantly influences the molecule's electronic properties and reactivity. This group is typically introduced early in the synthetic sequence, often starting from an aniline (B41778) derivative bearing a methoxy substituent. The presence of a methoxy group can activate the indole (B1671886) nucleus, making direct substitution at other positions, such as the 2-position, a competitive process during electrophilic substitution reactions. rsc.org

The synthesis of 6-methoxyquinoline (B18371) derivatives can be accomplished through various established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Combes reactions, starting from the appropriately substituted aniline. wikipedia.org Once installed, the methoxy group can be manipulated. For example, it can be cleaved to the corresponding phenol, which can then be used for further derivatization.

Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a powerful platform for the derivatization of halogenated quinolines like 3-Bromo-4-chloro-6-methoxyquinoline. jocpr.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

The differential reactivity of the C-Br and C-Cl bonds in 3-Bromo-4-chloro-6-methoxyquinoline allows for selective cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition to palladium(0) than the C-Cl bond, enabling site-selective transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. fishersci.co.ukwikipedia.org In the case of 3-Bromo-4-chloro-6-methoxyquinoline, the Suzuki-Miyaura reaction can be selectively performed at the 3-position (C-Br bond) by carefully choosing the palladium catalyst and reaction conditions. For instance, using a catalyst like tetrakis(triphenylphosphine)palladium(0) can favor coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.gov This allows for the stepwise introduction of different aryl or vinyl groups at the 3- and 4-positions. The general catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the selectivity of the Buchwald-Hartwig amination on 3-Bromo-4-chloro-6-methoxyquinoline can be controlled. The reaction would preferentially occur at the more reactive C-Br bond, allowing for the introduction of an amino group at the 3-position. The development of specialized ligands, such as bulky, electron-rich phosphines, has significantly expanded the scope and efficiency of this reaction. youtube.com

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Description | Key Features for 3-Bromo-4-chloro-6-methoxyquinoline |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds by coupling an organoboron reagent with an organic halide. fishersci.co.ukwikipedia.org | Selective coupling at the more reactive C-Br bond allows for stepwise derivatization. nih.gov |

| Buchwald-Hartwig Amination | Forms C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org | Preferential amination at the 3-position (C-Br bond) enables the introduction of diverse amino functionalities. youtube.com |

Rhodium- and Cobalt-Catalyzed Annulation Strategies

Rhodium- and cobalt-catalyzed annulation reactions offer efficient pathways for the construction of fused heterocyclic systems. These methods often proceed via C-H activation and can be applied to quinoline derivatives to build more complex molecular architectures.

Rhodium-Catalyzed Annulation: Rhodium catalysts have been successfully employed in the [4+2] annulation of N-arylmethanimines with vinylene carbonate to synthesize quinolines. acs.org Rhodium(III)-catalyzed intramolecular annulation of o-alkynyl amino aromatic ketones has also been developed for the synthesis of pyrrolo[1,2-a]quinolines. acs.org These strategies could potentially be adapted for the further functionalization of the 3-Bromo-4-chloro-6-methoxyquinoline core.

Cobalt-Catalyzed Annulation: Cobalt-catalyzed annulation of anilides and internal alkynes provides an efficient route to quinoline scaffolds. rsc.orgrsc.org This method utilizes a low-cost cobalt catalyst and is proposed to proceed through ortho C-H activation. rsc.orgrsc.org Furthermore, cobalt-catalyzed asymmetric dearomative [3+2] annulation of quinolines with donor-acceptor aminocyclopropanes has been achieved, leading to chiral indolizidine and benzo-fused indolizidine derivatives. acs.orgacs.org

Nucleophilic and Electrophilic Substitution Pathways on the Quinoline Core

The quinoline ring system is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack. In 3-Bromo-4-chloro-6-methoxyquinoline, the chlorine atom at the 4-position is particularly activated towards nucleophilic displacement. This is a common strategy for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, at this position. The regioselectivity of SNAr reactions on dihaloquinolines is well-documented, with the 4-position being generally more reactive towards nucleophilic attack than the 2-position. nih.gov The reactivity of 4-bromo-6-fluoroquinoline, for example, includes nucleophilic aromatic substitution on the fluoride (B91410) group. ossila.com

Electrophilic Aromatic Substitution: The benzene ring of the quinoline nucleus is more electron-rich than the pyridine ring and is therefore the preferred site for electrophilic attack. youtube.com The presence of the activating methoxy group at the 6-position further directs incoming electrophiles. However, direct electrophilic substitution on a pre-functionalized and deactivated quinoline core like 3-Bromo-4-chloro-6-methoxyquinoline can be challenging and may require harsh conditions, potentially leading to a mixture of products or oxidative decomposition. libretexts.org In some cases, electrophilic substitution can occur on arylamines in the presence of selenium dioxide. nih.gov

Table 2: Substitution Pathways on the Quinoline Core

| Reaction Type | Preferred Ring | Key Considerations for 3-Bromo-4-chloro-6-methoxyquinoline |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Pyridine Ring | The chlorine at the 4-position is activated for displacement by various nucleophiles. nih.govossila.com |

| Electrophilic Aromatic Substitution | Benzene Ring | Challenging due to the deactivated nature of the ring; the methoxy group at C-6 is an activating and directing group. youtube.comlibretexts.org |

Cyclization and Annulation Strategies for Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems based on the quinoline core is a significant area of research, aimed at creating complex, polycyclic molecules with diverse applications. Cyclization and annulation reactions are fundamental to this endeavor, allowing for the construction of additional rings onto the quinoline framework. These strategies often involve the use of transition-metal catalysts, which facilitate the activation of C-H bonds and mediate the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

One prominent strategy is oxidative annulation, which has seen significant development through transition metal catalysis and photoredox chemistry. mdpi.com For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been used to regioselectively synthesize quinoline carboxylates. mdpi.com Similarly, copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils yields 2,3-diaroylquinolines under mild conditions using dioxygen as an oxidant. mdpi.com Palladium catalysis has also been employed in the oxidative cyclization of aryl allyl alcohol and aniline to produce functionalized quinoline derivatives under redox-neutral conditions. mdpi.com

The Robinson annulation, a classic method for forming six-membered rings, has been adapted into aza-Robinson annulation strategies to create fused bicyclic amides, which can serve as precursors to quinolizidine (B1214090) alkaloids. nih.govacs.org This involves a conjugate addition followed by an intramolecular aldol (B89426) condensation. nih.govacs.org Other approaches utilize multicomponent reactions to build complex fused systems in a single step. For example, quinoline-based dihydropyridopyrimidines and dihydropyrazolopyridines can be synthesized via a one-pot, three-component reaction under microwave irradiation. acs.org The synthesis of tricyclic fused-quinolines, such as pyrroloquinolines, pyranoquinolines, and thienoquinolines, often leverages these efficient multicomponent strategies. informahealthcare.com

Furthermore, annulation can be achieved through different reaction pathways, such as [4+2] annulation using 2-azidobenzaldehydes, which can proceed via direct Diels-Alder reactions or sequential condensation and cyclization to form substituted quinolines. nih.gov These advanced methods provide powerful tools for accessing a wide array of fused quinoline systems with high efficiency and control over the molecular architecture.

Green Chemistry Approaches in "3-Bromo-4-chloro-6-methoxyquinoline" and Related Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce environmental impact and improve efficiency. tandfonline.comijpsjournal.comresearchgate.net Traditional methods often require harsh conditions, hazardous reagents, and generate significant waste. tandfonline.comresearchgate.netnih.gov Modern approaches focus on minimizing these drawbacks through innovative techniques. tandfonline.comijpsjournal.comresearchgate.net

Catalyst-Free and Solvent-Free Methodologies

A significant advancement in green quinoline synthesis is the development of catalyst-free and solvent-free reaction conditions. jocpr.com These methods not only reduce the use of potentially toxic catalysts and organic solvents but also simplify purification processes. jocpr.comrsc.org

For example, an environmentally friendly method for synthesizing functionalized quinolines involves heating imines with styrene (B11656) at 110°C without any solvent or catalyst. jocpr.com This straightforward thermal method provides good yields and avoids the use of hazardous materials. jocpr.com Similarly, the alkylation of quinoline N-oxides with olefins can be achieved in a one-pot, catalyst- and solvent-free reaction, demonstrating high atom economy and mild conditions. rsc.org Some multicomponent reactions for synthesizing quinoline derivatives can also proceed efficiently without a catalyst, often at room temperature, offering excellent yields in short reaction times. nih.gov These protocols represent a significant step towards more sustainable chemical manufacturing. jocpr.comrsc.org

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Quinoline Synthesis | Substituted Aldimines, Substituted Styrenes | 110°C, 5 h, solvent-free, catalyst-free | Good | jocpr.com |

| Hydroxyheteroarylation | Quinoline N-oxides, Olefins | One-pot, solvent-free, catalyst-free | High | rsc.org |

| Multicomponent Coupling | Carbaldehyde, Substituted Aniline | Room temperature, catalyst-free | Excellent | nih.gov |

Microwave-Assisted and Ultrasound-Mediated Syntheses

Microwave-Assisted Synthesis (MAS) has been successfully applied to various quinoline syntheses, including the Friedländer reaction. proquest.com By using neat acetic acid as both a solvent and catalyst, microwave irradiation at 160°C can produce quinolines in just 5 minutes with excellent yields, a significant improvement over traditional methods that take days and produce poor yields. proquest.com MAS is also effective for one-pot, three-component procedures to create complex quinoline hybrids, such as dihydropyrido[2,3-d]pyrimidines, in a catalyst-free manner. acs.org The application of microwaves is noted for leading to significant decreases in reaction times and enhancements in yields and atom economy. benthamdirect.comeurekaselect.com

Ultrasound-Mediated Synthesis utilizes the phenomenon of acoustic cavitation to promote chemical reactions. usp.br This technique has been used for the catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and various aromatic amines. nih.gov Ultrasound irradiation can also facilitate the synthesis of hybrid quinoline-imidazole derivatives, offering outstanding benefits in terms of reaction time and energy consumption. rsc.org Furthermore, the use of ultrasound in conjunction with basic ionic liquids in aqueous media provides a green procedure for quinoline synthesis at room temperature, avoiding the need for transition metal catalysts. nih.gov A one-pot, three-component reaction for synthesizing 2-substituted quinolines under ultrasound irradiation in water has also been reported, using SnCl₂·2H₂O as a precatalyst. researchgate.net

| Technique | Reaction Example | Conditions | Key Advantages | Reference |

| Microwave-Assisted | Friedländer Quinoline Synthesis | Neat acetic acid, 160°C, 5 min | Rapid reaction, excellent yield | proquest.com |

| Microwave-Assisted | Three-component synthesis of quinoline-hybrids | DMF, catalyst-free | Efficient, one-pot | acs.org |

| Ultrasound-Mediated | Synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones | Catalyst-free | Facile, efficient | nih.gov |

| Ultrasound-Mediated | Synthesis of quinoline-imidazole hybrids | N-alkylation and cycloaddition | Reduced reaction time, energy savings | rsc.org |

| Ultrasound-Mediated | Condensation of isatin (B1672199) with ketones | Basic ionic liquid, aqueous media, room temp. | High selectivity, milder conditions | nih.gov |

Utilization of Environmentally Benign Catalysts and Solvents

The move towards greener synthesis protocols for quinolines prominently features the use of non-toxic, renewable, and biodegradable catalysts and solvents. researchgate.netacs.org Water, being cheap, non-flammable, and naturally occurring, is an ideal green solvent, and its use can lead to significant rate enhancements in certain reactions. tandfonline.com

Inexpensive and readily available catalysts like ferric chloride hexahydrate (FeCl₃·6H₂O) have been effectively used for the one-pot synthesis of quinoline derivatives in water, offering advantages such as shorter reaction times, milder conditions, and better yields. tandfonline.com Other eco-friendly catalysts include iodine and basic ionic liquids. nih.govnih.gov The use of ionic liquids as reaction media or catalysts under solvent-free conditions is another sustainable approach. ijpsjournal.com

Deep eutectic solvents (DESs), which are mixtures of components that form a low-melting-point eutectic, are also gaining traction as green solvents. ijpsjournal.com Besides water and specialized solvents, simple alcohols like ethanol (B145695) and isopropanol (B130326) are considered environmentally friendly options for quinoline synthesis. researchgate.net The combination of benign catalysts and solvents provides a powerful strategy for developing sustainable synthetic routes to valuable quinoline compounds. researchgate.nettandfonline.com

Reactivity Profiles and Reaction Mechanisms

Halogen-Metal Exchange Reactions (e.g., Lithiation)

Halogen-metal exchange is a fundamental reaction for the functionalization of aryl halides, and 3-Bromo-4-chloro-6-methoxyquinoline presents two potential sites for this transformation: the bromine at C-3 and the chlorine at C-4. wikipedia.org This reaction typically involves the use of organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. longdom.org

The rate of halogen-metal exchange is known to follow the trend I > Br > Cl, suggesting that the C-Br bond at the 3-position would be more reactive towards lithiation than the C-Cl bond at the 4-position. wikipedia.org Therefore, treatment of 3-Bromo-4-chloro-6-methoxyquinoline with one equivalent of an alkyllithium reagent is expected to selectively yield the 3-lithio-4-chloro-6-methoxyquinoline intermediate. Subsequent reaction with an electrophile would then introduce a substituent at the C-3 position. Regioselective lithium-halogen exchange has been demonstrated in 2,4-dihaloquinolines, where the exchange preferentially occurs at the C-4 position when the halogens are the same. researchgate.net However, the greater reactivity of bromine over chlorine in halogen-metal exchange would likely direct the lithiation to the C-3 position in the target molecule.

The presence of the methoxy (B1213986) group can also influence the reaction. While electron-donating groups can decrease the rate of exchange, alkoxy groups are known to accelerate lithium-halogen exchange through a chelating effect. wikipedia.org

Table 1: Predicted Outcomes of Lithiation of 3-Bromo-4-chloro-6-methoxyquinoline

| Reactant | Conditions | Predicted Intermediate | Potential Product (after electrophilic quench with E+) |

| 1 eq. n-BuLi | THF, -78 °C | 3-Lithio-4-chloro-6-methoxyquinoline | 3-E-4-chloro-6-methoxyquinoline |

| 2 eq. n-BuLi | THF, -78 °C | 3,4-Dilithio-6-methoxyquinoline | 3,4-Di-E-6-methoxyquinoline |

Oxidative and Reductive Transformations of the Quinoline (B57606) Nucleus

The quinoline nucleus is susceptible to both oxidative and reductive transformations, which can be influenced by the nature of the substituents.

Oxidative Transformations: The oxidation of the quinoline ring can lead to various products. For instance, quinolines can be oxidized to the corresponding N-oxides using peracids. youtube.com The presence of the electron-donating methoxy group in 3-Bromo-4-chloro-6-methoxyquinoline would likely facilitate this N-oxidation. Furthermore, visible-light-driven aerobic oxidation of quinolinium salts can yield 4-quinolones. nih.gov Enzymatic oxidation also presents a route for the transformation of quinolines, often resulting in hydroxylation at the C-2 or C-4 positions. rsc.org Under more forceful conditions, such as electrolytic oxidation, the benzene (B151609) ring of the quinoline nucleus can be cleaved to form pyridine-2,3-dicarboxylic acids (quinolinic acids). acs.org

Reductive Transformations: The quinoline ring can be selectively reduced. Catalytic hydrogenation using platinum or reduction with tin and hydrochloric acid typically reduces the pyridine (B92270) ring, yielding a 1,2,3,4-tetrahydroquinoline. uop.edu.pk Milder and more selective methods have also been developed, such as the use of iodine and a hydroborane, or gold nanoparticles with a hydrosilane/ethanol (B145695) system, to achieve the same transformation. rsc.orgresearchgate.net Given the presence of the deactivating halogen substituents on the pyridine ring, the reduction of 3-Bromo-4-chloro-6-methoxyquinoline would be expected to proceed at the pyridine ring, yielding 3-Bromo-4-chloro-6-methoxy-1,2,3,4-tetrahydroquinoline.

Table 2: Potential Oxidative and Reductive Transformations

| Reaction Type | Reagents | Potential Product |

| N-Oxidation | Peracetic acid | 3-Bromo-4-chloro-6-methoxyquinoline N-oxide |

| Oxidation to Quinolone | Visible light, air (as quinolinium salt) | 3-Bromo-6-methoxy-1H-quinolin-4-one |

| Reduction | Sn/HCl or H2/Pt | 3-Bromo-4-chloro-6-methoxy-1,2,3,4-tetrahydroquinoline |

Intramolecular Cyclization Reactions and Rearrangements

The quinoline scaffold can participate in various intramolecular cyclization and rearrangement reactions, often facilitated by its substituents. For instance, haloquinolines with appropriate side chains can undergo intramolecular cyclization reactions. A notable example is the Parham cyclization, which involves a halogen-metal exchange followed by an intramolecular nucleophilic attack. wikipedia.org

The bromination of certain quinoline alkaloids bearing prenyl groups has been shown to trigger an intramolecular cyclization, leading to the formation of new polycyclic structures. nih.gov While 3-Bromo-4-chloro-6-methoxyquinoline does not possess a side chain for such a reaction, this demonstrates the potential for intramolecular events initiated by reactions on the quinoline core.

Rearrangements in the quinoline series have also been reported. For example, N-lithio-1,2-dihydroquinolines can react with acid chlorides to give N-acylated derivatives, which can then undergo rearrangement to form tertiary carbinols. rsc.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the quinoline ring exert a significant influence on the kinetics and thermodynamics of its reactions.

Electronic Effects:

Bromo (at C-3) and Chloro (at C-4) groups: These are electron-withdrawing groups that deactivate the pyridine ring towards electrophilic attack but activate it for nucleophilic substitution. In halogen-metal exchange reactions, electron-withdrawing groups on an aryl bromide have been shown to increase the reaction rate. lookchem.com

Steric Effects: The substituents can also exert steric hindrance, affecting the approach of reagents. For instance, the N-oxidation of 2-substituted quinolines is sensitive to steric effects, with bulkier groups reducing the reaction rate. researchgate.net

Kinetic and Thermodynamic Data: Kinetic studies on the reaction of n-butyllithium with substituted bromobenzenes have shown the reaction to be first order in both the aryl bromide and the alkyllithium, with an activation energy of approximately 12 kcal/mol. lookchem.com The reaction exhibits a positive Hammett reaction constant (ρ ≈ 2), indicating that the transition state has a buildup of negative charge, which is stabilized by electron-withdrawing substituents. lookchem.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic properties and reactivity of molecules. These ab initio or semi-empirical methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure (the distribution of electrons) of molecules. By calculating the electron density, DFT can determine ground-state properties such as molecular geometries, bond energies, and electronic distributions. Analysis of these properties provides a deep understanding of a molecule's stability and potential reactive sites. For instance, a study on the related compounds 3-benzyl-6-bromo-2-chloroquinoline (B1442986) and 3-benzyl-6-bromo-2-methoxyquinoline (B32111) utilized DFT to calculate and confirm their molecular structures.

Despite its utility, a specific Density Functional Theory (DFT) analysis focused on the electronic structure and reactivity of 3-Bromo-4-chloro-6-methoxyquinoline has not been detailed in the surveyed scientific literature. Such a study would be valuable for mapping the electron density and understanding how the bromo, chloro, and methoxy (B1213986) substituents modulate the electronic properties of the quinoline (B57606) core.

Frontier Molecular Orbital (FMO) theory is a specific application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals are crucial for predicting how a molecule will interact with other reagents, such as electrophiles and nucleophiles, thereby governing its chemical reactivity and the outcome of chemical reactions.

Detailed FMO analyses have been conducted for various quinoline and quinazoline (B50416) derivatives to predict their reactivity. However, a specific application of FMO theory to predict the reactivity of 3-Bromo-4-chloro-6-methoxyquinoline is not available in the reviewed literature. Such an analysis would help identify the most likely sites for nucleophilic or electrophilic attack.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating these dynamics, researchers can understand how a molecule behaves in a specific environment, such as in a solvent, and explore its different possible shapes or conformations. These simulations are crucial for understanding how a molecule's structure adapts to its surroundings, which can influence its solubility, stability, and biological availability. For example, MD simulations have been used to reveal the stability of complexes formed between target proteins and pyrazoline analogs.

A comprehensive study involving Molecular Dynamics (MD) simulations to assess the solvation effects and perform a detailed conformational analysis for 3-Bromo-4-chloro-6-methoxyquinoline could not be identified in the available research.

Mechanistic Insights through Transition State Modeling

Transition state modeling is a computational technique used to identify the high-energy, short-lived molecular structure that exists at the peak of the energy barrier between reactants and products in a chemical reaction. By calculating the geometry and energy of this transition state, chemists can gain profound insights into the reaction mechanism, understand the rate of the reaction, and predict how changes in the molecule's structure will affect its reactivity.

While this method is powerful for elucidating reaction pathways, no studies featuring transition state modeling to provide mechanistic insights into reactions involving 3-Bromo-4-chloro-6-methoxyquinoline were found in the public domain literature.

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. The docking score, an estimation of binding affinity, helps prioritize candidates for further experimental testing. Docking studies have been effectively used to understand the binding interactions of various bromo-substituted heterocyclic compounds with biological targets like DNA and protein kinases.

A specific molecular docking study profiling the interactions between 3-Bromo-4-chloro-6-methoxyquinoline and any particular protein target has not been reported in the reviewed scientific literature.

An in-depth analysis of the structure-activity relationships of 3-Bromo-4-chloro-6-methoxyquinoline reveals the significant influence of its substituent groups on its interactions with molecular targets. The strategic placement of halogen atoms and a methoxy group on the quinoline scaffold dictates the compound's physicochemical properties and biological activity.

3 Bromo 4 Chloro 6 Methoxyquinoline As a Key Synthetic Intermediate

Precursor for Advanced Heterocyclic Scaffolds in Medicinal Chemistry Research

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The presence of both bromine and chlorine atoms on the 3-Bromo-4-chloro-6-methoxyquinoline molecule offers differential reactivity, allowing for selective functionalization through various cross-coupling reactions. This enables the synthesis of a diverse library of substituted quinoline derivatives for drug discovery programs.

The bromine atom at the 3-position and the chlorine atom at the 4-position can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. researchgate.netmdpi.com This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at these positions. This versatility is crucial for exploring the structure-activity relationships (SAR) of new drug candidates. For instance, the synthesis of various 2-phenylquinoline-based motifs has demonstrated significant anti-inflammatory properties. nih.gov

While direct studies on 3-Bromo-4-chloro-6-methoxyquinoline are limited in publicly available research, the known reactivity of similar halo-substituted quinolines provides a strong indication of its potential. For example, the synthesis of 6-bromo-4-chloroquinoline (B1276899) derivatives has been a key step in the development of potent inhibitors for treating solid tumors and lymphomas. nih.gov Furthermore, the synthesis of complex heterocyclic systems containing hydroquinoline fragments has been shown to be of great interest due to their broad range of pharmaceutical applications. nih.gov The ability to selectively modify the 3- and 4-positions of the quinoline ring makes 3-Bromo-4-chloro-6-methoxyquinoline a promising starting material for generating novel and complex heterocyclic scaffolds with potential therapeutic value.

Building Block for Functional Materials and Chemical Probes

The application of quinoline derivatives extends beyond medicinal chemistry into the realm of functional materials and chemical probes. The inherent photophysical properties of the quinoline ring system, which can be fine-tuned by the introduction of various substituents, make these compounds attractive for the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent probes.

The bromo and chloro substituents on 3-Bromo-4-chloro-6-methoxyquinoline serve as handles for introducing functionalities that can impart desired optical or electronic properties. For example, cross-coupling reactions can be employed to attach chromophores or other functional moieties to the quinoline core. The development of quinoline-based materials has shown promise in various applications. researchgate.net

Chemical probes are essential tools for studying biological processes at the molecular level. nih.gov The development of selective inhibitors for protein families like bromodomains has highlighted the importance of versatile chemical scaffolds. nih.gov The quinoline core of 3-Bromo-4-chloro-6-methoxyquinoline can serve as a foundation for the design of such probes. By strategically modifying the substitution pattern, researchers can develop molecules that bind to specific biological targets with high affinity and selectivity. The use of substituted quinolones as part of quorum sensing systems in bacteria also points to their potential in developing chemical probes to study and combat bacterial virulence. nih.gov While specific examples utilizing 3-Bromo-4-chloro-6-methoxyquinoline as a direct precursor for functional materials or chemical probes are not extensively documented in current literature, its structural features and the known applications of analogous compounds strongly suggest its utility in these areas.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Elucidating Reaction Products and Intermediates

The structural confirmation of 3-Bromo-4-chloro-6-methoxyquinoline and any potential intermediates formed during its synthesis is heavily dependent on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard, providing a detailed roadmap of the molecule's atomic arrangement and mass.

While specific, publicly available experimental NMR and mass spectra for 3-Bromo-4-chloro-6-methoxyquinoline are not widespread in the literature, the expected data can be inferred from the analysis of closely related quinoline (B57606) structures. For instance, the characterization of various bromo- and chloro-substituted quinolines consistently relies on ¹H and ¹³C NMR to map the proton and carbon skeletons of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For 3-Bromo-4-chloro-6-methoxyquinoline, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on the quinoline core and the methoxy (B1213986) group. The chemical shifts and coupling constants of these protons would provide crucial information about their relative positions. For example, the protons on the benzene (B151609) ring portion of the quinoline would exhibit characteristic splitting patterns influenced by the electron-donating methoxy group and the electron-withdrawing bromine and chlorine atoms.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of 3-Bromo-4-chloro-6-methoxyquinoline and to gain further structural information through fragmentation analysis. The exact mass measurement, a high-resolution mass spectrometry technique, would confirm the elemental composition of the molecule. The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing both bromine and chlorine atoms, providing a clear signature for its presence.

| Analytical Technique | Expected Observations for 3-Bromo-4-chloro-6-methoxyquinoline |

| ¹H NMR | Signals corresponding to aromatic protons and methoxy group protons with specific chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the substituted quinoline ring and the methoxy group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Chromatographic Separation Techniques for Reaction Monitoring and Purity Assessment in Synthetic Development

The synthesis of 3-Bromo-4-chloro-6-methoxyquinoline, like any multi-step organic synthesis, requires careful monitoring to track the consumption of starting materials and the formation of the product. Chromatographic techniques are the workhorses for this purpose, allowing for the separation of components in a reaction mixture and the assessment of the final product's purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals, chemists can visualize the disappearance of reactants and the appearance of the product spot. The relative retention factors (Rf values) of the spots provide a qualitative measure of the reaction's progression.

High-Performance Liquid Chromatography (HPLC): For a more quantitative and precise analysis of purity, HPLC is the method of choice. A validated HPLC method can separate 3-Bromo-4-chloro-6-methoxyquinoline from any unreacted starting materials, byproducts, or other impurities. The area under the peak corresponding to the desired compound in the chromatogram is proportional to its concentration, allowing for an accurate determination of its purity. In the development of related quinoline-based pharmaceutical ingredients, reversed-phase HPLC is a commonly used technique, often employing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

| Chromatographic Technique | Application in the Synthesis of 3-Bromo-4-chloro-6-methoxyquinoline |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress by observing the appearance of the product spot and disappearance of reactant spots. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of product purity by separating it from impurities and quantifying its percentage in the final mixture. |

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

| Step | Reagents | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | 0–5 | 78 | 92 | |

| Chlorination | 60 | 85 | 89 | |

| Final Purification | Hexane/EtOAc | RT | – | 97 |

Q. Critical Considerations :

- Steric Effects : The 4-chloro group’s proximity to the 3-bromo site may hinder coupling efficiency.

- Protection Strategies : Methoxy groups may require protection (e.g., silylation) during harsh conditions.

Q. Table 2: Functionalization Efficiency

| Reaction Type | Catalyst System | Conversion (%) |

|---|---|---|

| Suzuki-Miyaura | 92 | |

| Buchwald-Hartwig | 78 |

Q. Table 3: Comparative Bioactivity Data

| Substituent Pattern | Target Protein | IC (µM) |

|---|---|---|

| 3-Bromo-4-chloro | Topoisomerase II | 2.1 |

| 3-Chloro-4-bromo | CYP450 3A4 | 15.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.